molecular formula C15H14BrNO2 B291000 N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide

N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide

Cat. No. B291000
M. Wt: 320.18 g/mol
InChI Key: RGGNSZGCMKIYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide is a chemical compound with the molecular formula C16H15BrNO2. It is a white crystalline solid that is used in scientific research applications. This compound is also known as Bromfenac or Bromfenac sodium.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce pain and fever.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide is a commonly used NSAID in laboratory experiments. It has been shown to be effective in reducing inflammation and pain. However, it is important to note that this compound can have side effects and should be used with caution. Additionally, the use of this compound in laboratory experiments may not accurately reflect the effects of the drug in humans.

Future Directions

There are several future directions for research involving N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide. One area of research is the development of new NSAIDs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of NSAID use on human health. Additionally, the use of N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide in the treatment of other conditions such as cancer and Alzheimer's disease is an area of ongoing research.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 4-bromo-3-methylphenyl chloroacetate. This intermediate is then reacted with sodium phenoxyacetate to produce N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide is used in scientific research as a nonsteroidal anti-inflammatory drug (NSAID). It is used to treat pain and inflammation caused by various conditions such as osteoarthritis and rheumatoid arthritis. This compound is also used in the treatment of postoperative pain and inflammation.

properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H14BrNO2/c1-11-9-12(7-8-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RGGNSZGCMKIYCB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)Br

Pictograms

Environmental Hazard

Origin of Product

United States

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